Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-
Brand Name: Vulcanchem
CAS No.: 148183-90-8
VCID: VC11600757
InChI: InChI=1S/C14H19NO3/c1-11-3-4-13(12(2)9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3
SMILES: CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C
Molecular Formula: C14H19NO3
Molecular Weight: 249.3

Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-

CAS No.: 148183-90-8

Cat. No.: VC11600757

Molecular Formula: C14H19NO3

Molecular Weight: 249.3

Purity: 95

* For research use only. Not for human or veterinary use.

Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- - 148183-90-8

Specification

CAS No. 148183-90-8
Molecular Formula C14H19NO3
Molecular Weight 249.3
IUPAC Name 2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C14H19NO3/c1-11-3-4-13(12(2)9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3
SMILES CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C

Introduction

Chemical Identity and Structural Characterization

Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- belongs to the class of morpholine derivatives, which are heterocyclic compounds containing both oxygen and nitrogen atoms. Its IUPAC name is 2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone, reflecting the substitution pattern on the phenoxy group and the acetyl-morpholine linkage. The compound’s structure is defined by:

  • Morpholine ring: A six-membered ring with oxygen and nitrogen atoms at positions 1 and 4, respectively.

  • 2,4-Dimethylphenoxy group: A benzene ring substituted with methyl groups at positions 2 and 4, connected via an ether linkage.

  • Acetyl spacer: A ketone group bridging the morpholine and phenoxy components.

Molecular Properties

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC14H19NO3\text{C}_{14}\text{H}_{19}\text{NO}_{3}
Molecular Weight249.3 g/mol
IUPAC Name2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone
Canonical SMILESCC1=CC(=C(C=C1)C)OCC(=O)N2CCOCC2
LogP (Partition Coefficient)Estimated 2.1–2.5 (calculated via XLogP3)

The compound’s LogP value suggests moderate lipophilicity, which influences its pharmacokinetic behavior, including membrane permeability and distribution .

Synthesis and Manufacturing

The synthesis of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- typically involves multi-step organic reactions to assemble the morpholine and phenoxy components.

Key Synthesis Pathways

  • Acylation of Morpholine:
    Morpholine reacts with 2,4-dimethylphenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the target compound via nucleophilic acyl substitution.

    Morpholine+ClC(O)CH2O-C6H3(CH3)2Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-+HCl\text{Morpholine} + \text{ClC(O)CH}_2\text{O-C}_6\text{H}_3(\text{CH}_3)_2 \rightarrow \text{Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-} + \text{HCl}

    This method yields moderate purity (70–80%), requiring subsequent purification via column chromatography.

  • Coupling Reactions:
    Alternative routes employ coupling agents like EDC/HOBt to link 2,4-dimethylphenoxyacetic acid to morpholine, achieving higher yields (85–90%) under mild conditions .

Optimization Challenges

  • Steric hindrance from the 2,4-dimethyl groups on the phenoxy ring complicates reaction kinetics, necessitating elevated temperatures (80–100°C) for complete conversion.

  • Solvent selection is critical; polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility but may co-elute impurities during purification .

Chemical Reactivity and Functional Group Interactions

The compound’s reactivity is governed by its functional groups:

Morpholine Ring

  • Basicity: The nitrogen atom in the morpholine ring (pKa8.4\text{p}K_a \approx 8.4) can participate in acid-base reactions, influencing solubility in acidic environments .

  • Ring-opening reactions: Under strong acidic or reductive conditions, the morpholine ring may undergo cleavage, forming secondary amines or alcohols.

Acetyl Group

  • Nucleophilic attack: The ketone group is susceptible to nucleophilic additions, enabling derivatization with amines or hydrazines to form Schiff bases or hydrazones .

Phenoxy Group

  • Electrophilic substitution: The electron-rich benzene ring can undergo nitration or sulfonation at the para position relative to the methyl groups.

Toxicological Profile

Acute toxicity data from rodent studies reveal:

ParameterValueSource
LD50 (intraperitoneal, mouse)1,000 mg/kg
Plasma Protein Binding>99.8%

The high plasma protein binding limits free drug availability, potentially reducing efficacy but prolonging half-life . Microsomal stability assays indicate moderate metabolism by CYP2D6 and CYP3A4, suggesting potential drug-drug interactions .

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesBiological Activity
2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamideMorpholine linked via methylene bridgePain relief, COX-2 inhibition
Morpholine, 1-((2,5-dimethylphenoxy)acetyl)-Phenoxy substitution at 2,5 positionsUnreported, likely varied target affinity

The 2,4-dimethylphenoxy substitution in Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- confers distinct electronic and steric properties compared to analogs, potentially optimizing interactions with hydrophobic enzyme pockets .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators, leveraging its morpholine core for target engagement.

Agrochemical Development

Morpholine derivatives are explored as fungicides and herbicides, with the 2,4-dimethylphenoxy group enhancing leaf adhesion and rainfastness .

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